molecular formula C14H23N B13275384 1-(4-Ethylphenyl)hexan-1-amine

1-(4-Ethylphenyl)hexan-1-amine

Cat. No.: B13275384
M. Wt: 205.34 g/mol
InChI Key: YWOUMZBJHPLNAL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)hexan-1-amine is an organic compound with the molecular formula C14H23N. It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a hexane chain, which is further substituted by a 4-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-bromohexane with 4-ethylphenylamine in the presence of a base can yield this compound . Another method involves the reduction of nitro compounds to amines using reducing agents such as lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-(4-Ethylphenyl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Specific pathways involved may include neurotransmitter signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethylphenyl)hexan-1-amine is unique due to the combination of its aliphatic and aromatic components, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with both hydrophobic and hydrophilic environments .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1-(4-ethylphenyl)hexan-1-amine

InChI

InChI=1S/C14H23N/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11,14H,3-7,15H2,1-2H3

InChI Key

YWOUMZBJHPLNAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)CC)N

Origin of Product

United States

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